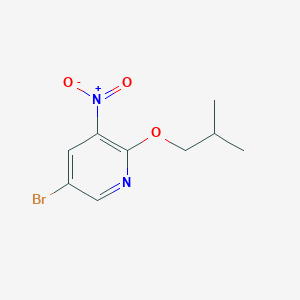

5-Bromo-2-isobutoxy-3-nitro-pyridine

Description

5-Bromo-2-isobutoxy-3-nitro-pyridine is a halogenated pyridine derivative characterized by a bromine atom at position 5, an isobutoxy group at position 2, and a nitro group at position 2. Its molecular formula is C₉H₁₁BrN₂O₃, with a molecular weight of 275.11 g/mol and CAS number 1250043-16-3 .

Properties

IUPAC Name |

5-bromo-2-(2-methylpropoxy)-3-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O3/c1-6(2)5-15-9-8(12(13)14)3-7(10)4-11-9/h3-4,6H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZHXUKQRFSFBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=N1)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chloropyridine Intermediate Route

A widely applicable method involves substituting a chlorine atom in a halogenated pyridine precursor with an isobutoxy group. For example, 5-bromo-2-chloro-3-nitropyridine can react with sodium isobutoxide under nucleophilic aromatic substitution (SₙAr) conditions.

Procedure

-

Dissolve 5-bromo-2-chloro-3-nitropyridine (1.0 equiv) in anhydrous dimethylformamide (DMF) at 0°C.

-

Add sodium isobutoxide (1.2 equiv) gradually to avoid exothermic side reactions.

-

Stir the mixture at 20–25°C for 12–24 hours.

-

Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate = 4:1).

Key Parameters

Bromopyridine Intermediate Route

Alternatively, 2-isobutoxy-3-nitropyridine can undergo electrophilic bromination. However, regioselectivity challenges arise due to the nitro group’s meta-directing effects. A directed ortho-bromination strategy using Lewis acids (e.g., FeBr₃) may improve specificity.

Procedure

-

Dissolve 2-isobutoxy-3-nitropyridine (1.0 equiv) in dichloromethane (DCM).

-

Add FeBr₃ (1.1 equiv) and bromine (1.05 equiv) at −10°C.

-

Stir for 6 hours, warm to room temperature, and quench with sodium thiosulfate.

-

Isolate the product via extraction and silica gel purification.

Challenges

Sequential Functionalization of Pyridine Core

Nitration Followed by Alkoxylation and Bromination

This three-step approach starts with a commercially available pyridine derivative:

Step 1: Nitration of 2-Isobutoxypyridine

-

React 2-isobutoxypyridine with fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C.

-

Quench with ice, neutralize with NaHCO₃, and extract to obtain 2-isobutoxy-3-nitropyridine .

Step 2: Bromination

-

Use N-bromosuccinimide (NBS) in acetonitrile under radical initiation (AIBN).

-

Purify 5-bromo-2-isobutoxy-3-nitropyridine via recrystallization (ethanol/water).

Yield

Bromination Followed by Nitration and Alkoxylation

An alternative sequence avoids nitro group sensitivity during bromination:

Step 1: Bromination of 2-Isobutoxypyridine

-

Isolate 5-bromo-2-isobutoxypyridine (yield: ~75%).

Step 2: Nitration

-

Achieve regioselective nitration at the 3-position (yield: ~80%).

Advantages

-

Bromine’s ortho/para-directing effect facilitates nitration at the 3-position.

One-Pot Multi-Step Synthesis

A streamlined method combines nitration and alkoxylation in a single reactor:

Procedure

-

React 2-chloro-5-bromopyridine with isobutanol and NaH in DMF at 80°C for 8 hours.

-

Cool to 0°C, add HNO₃/H₂SO₄, and stir for 2 hours.

Key Considerations

-

Temperature control is critical to prevent nitro group reduction.

-

Incompatible intermediates may require phase separation.

Catalytic Methods for Enhanced Efficiency

Palladium-Catalyzed Coupling

A modern approach utilizes cross-coupling reactions:

-

Synthesize 3-nitro-2-isobutoxypyridine via SₙAr.

-

Perform Suzuki-Miyaura coupling with a bromine-containing aryl boronic acid.

Conditions

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-isobutoxy-3-nitro-pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The isobutoxy group can be oxidized to form corresponding carbonyl compounds.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Substitution: Products with different functional groups replacing the bromine atom.

Reduction: 5-Amino-2-isobutoxy-3-nitro-pyridine.

Oxidation: Compounds with oxidized isobutoxy groups.

Scientific Research Applications

Chemistry: 5-Bromo-2-isobutoxy-3-nitro-pyridine is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds .

Biology and Medicine: This compound is employed in the synthesis of bioactive molecules, including potential pharmaceutical agents. It serves as an intermediate in the development of drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-isobutoxy-3-nitro-pyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine atom allows for further functionalization, enabling the compound to bind to various enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Substituent Variations at Position 2

The 2-position substituent significantly impacts steric bulk and electronic effects:

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Substituent at Position 2 | Key Differences |

|---|---|---|---|---|---|

| 5-Bromo-2-isobutoxy-3-nitro-pyridine | C₉H₁₁BrN₂O₃ | 275.11 | 1250043-16-3 | Isobutoxy | High steric bulk |

| 5-Bromo-2-(cyclobutylmethoxy)-3-nitro-pyridine | C₁₀H₁₁BrN₂O₃ | 287.12 | 947534-28-3 | Cyclobutylmethoxy | Larger cyclic substituent |

| 5-Bromo-2-methoxy-3-nitro-pyridine | C₆H₅BrN₂O₃ | 233.02 | Not provided | Methoxy | Smaller substituent, lower bulk |

Halogen and Functional Group Variations

Replacement of bromine, nitro, or other functional groups alters electronic properties:

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Substituents (Positions) | Similarity Score* |

|---|---|---|---|---|---|

| 5-Bromo-3-chloro-2-isobutoxy-pyridine | C₉H₁₁BrClNO | 264.55 | 13472-84-9 | Br (5), Cl (3), isobutoxy (2) | 0.92 |

| 3-Bromo-2-fluoro-5-nitro-pyridine | C₅H₂BrFN₂O₂ | 232.98 | Not provided | Br (3), F (2), NO₂ (5) | 0.75 |

| 5-Bromo-2-nitro-pyridine | C₅H₃BrN₂O₂ | 202.99 | 39856-50-3 | Br (5), NO₂ (2) | 0.70 |

Similarity scores (0–1 scale) reflect structural and functional alignment with the target compound .

Key Insight : The 0.92 similarity score for 5-Bromo-3-chloro-2-isobutoxy-pyridine highlights the critical role of the isobutoxy group in maintaining structural similarity, even when nitro is replaced with chlorine .

Pharmacological Relevance

Pyridine derivatives often exhibit bioactivity:

- Anti-tumor and antimicrobial activities : Nitro and bromine groups enhance electron-deficient character, facilitating interactions with biological targets like enzymes or DNA .

- Amino vs. nitro groups: Compounds like 5-Bromo-6-methoxypyridin-3-amine (CAS 53242-18-5) replace nitro with amino groups, increasing basicity and altering binding modes .

Biological Activity

5-Bromo-2-isobutoxy-3-nitro-pyridine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C9H11BrN2O3

- Molecular Weight : 263.1 g/mol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its nitro group, which is known to participate in various biochemical interactions. Nitro compounds generally exert their effects through the following mechanisms:

- Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties. They often undergo reduction in microbial cells, leading to the formation of reactive intermediates that can damage DNA, resulting in cell death. This mechanism is observed in other nitro derivatives such as metronidazole and chloramphenicol .

- Antioxidant Properties : Some studies suggest that nitro-containing compounds can exhibit antioxidant activities by scavenging free radicals, thereby protecting cells from oxidative stress .

- Enzyme Inhibition : The compound may interact with various enzymes, potentially inhibiting their activity and affecting metabolic pathways critical for cell survival and proliferation.

Case Study 1: Toxicological Assessment

A notable case study highlights the toxicological effects of related compounds, particularly 5-bromo-2-nitropyridine. A 40-year-old male worker exposed to this compound exhibited severe symptoms including dizziness, fatigue, and cyanosis due to methemoglobinemia following skin and respiratory exposure. The study concluded that such nitro compounds could lead to significant health risks, including delayed encephalopathy .

Case Study 2: Antimicrobial Efficacy

Research evaluating various nitro derivatives demonstrated that compounds similar to this compound exhibit significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were reported as low as mg/mL, indicating potent activity .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of nitro derivatives:

- Anticancer Activity : Nitro-containing compounds have shown potential as anticancer agents by inducing apoptosis in cancer cells through DNA damage mechanisms .

- Pharmacological Applications : The compound's structure allows it to serve as a precursor in the synthesis of other biologically active molecules, expanding its utility in drug development.

Data Summary Table

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C9H11BrN2O3 |

| Molecular Weight | 263.1 g/mol |

| Antimicrobial Activity | Effective against E. coli and S. aureus |

| Toxicity Risk | Associated with methemoglobinemia |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromo-2-isobutoxy-3-nitro-pyridine?

- Methodological Answer : Synthesis typically involves sequential functionalization of the pyridine ring. A brominated pyridine precursor (e.g., 5-bromo-2-hydroxypyridine) is first alkylated with isobutyl bromide under basic conditions to introduce the isobutoxy group. Subsequent nitration at the 3-position using mixed acid (HNO₃/H₂SO₄) or acetyl nitrate is performed, with careful temperature control (0–5°C) to avoid over-nitration. Purification via column chromatography (silica gel, hexane/ethyl acetate) yields the final product. Key challenges include maintaining regioselectivity during nitration and avoiding dehalogenation .

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : The isobutoxy group’s methyl protons appear as a doublet near δ 1.0 ppm, while the methine proton resonates as a septet (δ ~3.5–4.0 ppm). Nitro group effects deshield adjacent pyridine protons, shifting signals downfield (δ 8.5–9.0 ppm) .

- IR Spectroscopy : Strong absorption bands for the nitro group (1520–1350 cm⁻¹) and ether C-O stretch (1100–1250 cm⁻¹) confirm functionalization .

- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) align with the theoretical molecular weight (e.g., 285.02 g/mol for C₁₀H₁₂BrN₂O₃) .

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during nitration of brominated pyridine precursors?

- Methodological Answer : Bromine’s electron-withdrawing effect directs nitration to the meta position, but competing para-substitution can occur due to steric hindrance from the isobutoxy group. Computational modeling (DFT) predicts favorable transition states for nitration at the 3-position. Experimental optimization involves adjusting nitrating agent concentration and reaction time. For example, using fuming HNO₃ in acetic anhydride at 0°C reduces para-isomer formation to <5% .

Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?

- Methodological Answer :

- Temperature Control : Maintaining sub-zero temperatures during nitration suppresses side reactions like ring oxidation.

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) enhance nitration efficiency, reducing reaction time from 24 h to 6 h.

- Solvent Selection : Dichloromethane minimizes polar byproducts compared to DMF. Post-reaction quenching with ice-water prevents acid-catalyzed decomposition .

Q. What analytical techniques are most effective for detecting trace impurities in this compound?

- Methodological Answer :

- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradient) resolve impurities like unreacted precursors or nitro positional isomers. Detection at 254 nm ensures sensitivity down to 0.1% impurity levels .

- GC-MS : Volatile byproducts (e.g., isobutyl bromide) are quantified using DB-5 columns and electron ionization.

- Elemental Analysis : Confirms stoichiometric Br and N content; deviations >0.3% indicate incomplete reactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for similar pyridine derivatives?

- Methodological Answer : Yield variations often stem from differences in precursor purity or reaction scaling. For example, small-scale syntheses (1–5 g) report 60–70% yields, while larger batches (>25 g) drop to 45–50% due to heat dissipation inefficiencies. Cross-referencing multiple sources (e.g., PubChem data and vendor catalogs ) helps identify optimal protocols. Reproducing reactions under inert atmospheres (N₂/Ar) can improve consistency.

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation.

- Ventilation : Use fume hoods to avoid inhalation of brominated/nitro compound vapors.

- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal. Halogenated waste must be segregated for incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.